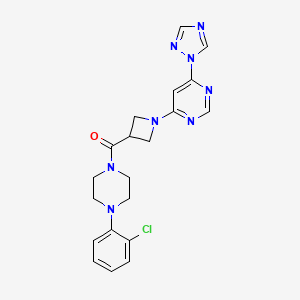

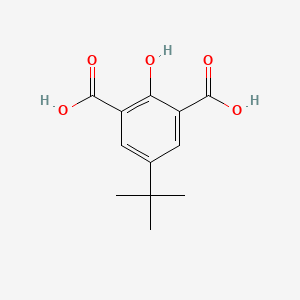

5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Ligand Design

5-tert-butyl-2-hydroxybenzaldehyde serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. One notable application is its role in the synthesis of Schiff base appended porphyrazine, which has potential applications in materials science and catalysis .

Thiosemicarbazone Ligands

Thiosemicarbazones are ligands commonly used in coordination chemistry. Researchers have synthesized thiosemicarbazone derivatives of 5-tert-butyl-2-hydroxybenzaldehyde. These ligands exhibit interesting coordination behavior with metal ions, making them valuable in fields such as bioinorganic chemistry and medicinal chemistry .

Phenolic Antioxidants

The hydroxyl group in 5-tert-butyl-2-hydroxybenzaldehyde imparts antioxidant properties. Phenolic antioxidants play a crucial role in preventing oxidative damage in biological systems. Researchers explore their potential in food preservation, cosmetics, and pharmaceuticals. This compound’s antioxidant activity makes it an interesting candidate for further investigation .

Imidazole Derivatives

Researchers have synthesized imidazole derivatives using 5-tert-butyl-2-hydroxybenzaldehyde as a starting material. These compounds may have applications in drug discovery, as imidazoles are prevalent in bioactive molecules. For example, 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol is one such derivative with potential pharmacological relevance .

Halogen Exchange Reactions

The ligand properties of 5-tert-butyl-2-hydroxybenzaldehyde play a role in halogen exchange reactions. These reactions are essential in synthetic chemistry, allowing researchers to replace one halogen atom with another. The ligand’s versatility contributes to its usefulness in such transformations .

Materials Science and Coordination Polymers

Given its aromatic structure and functional groups, 5-tert-butyl-2-hydroxybenzaldehyde can participate in coordination polymer formation. These polymers have applications in areas like gas storage, catalysis, and molecular recognition. Researchers explore the self-assembly behavior of this compound to design novel materials .

Safety and Hazards

Propiedades

IUPAC Name |

5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5,13H,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPQSYIWMHPAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-7-allyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2788597.png)

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2788603.png)

![2-methyl-5-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole, cis](/img/structure/B2788615.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2788616.png)